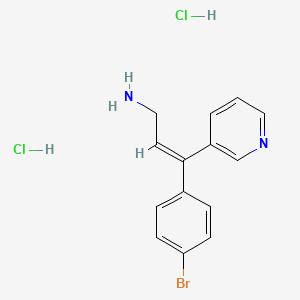
3-(4-Hydroxy-3-methoxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroferulate is a monocarboxylic acid anion that is the conjugate base of dihydroferulic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It has a role as an antioxidant, a human xenobiotic metabolite, a mouse metabolite and a plant metabolite. It is a conjugate base of a dihydroferulic acid.
Applications De Recherche Scientifique
Chemical Structure and Isolation
- Chemical Isolation : Research has identified enantiomeric neolignans related to 3-(4-Hydroxy-3-methoxyphenyl)propanoate, isolated from Lobelia Chinensis, demonstrating its presence in natural sources and potential applications in organic chemistry and pharmacology (Chen et al., 2010).
Biological Activity and Applications
- Antibacterial and Toxicological Properties : Cinnamic acid derivatives, including a compound structurally similar to this compound, exhibited antibacterial activity and were evaluated for phytotoxicity and genotoxicity, hinting at possible applications in agriculture and medicine (Jităreanu et al., 2013).
Chemical Synthesis and Transformations
- Electrochemical Hydrogenation : Electrosynthesis has been utilized for hydrogenating the double bonds in 3-(methoxyphenyl)propenoic acids, leading to the production of 3-(methoxyphenyl)propanoic acids, which includes compounds related to this compound. This process has implications for industrial chemistry and material science (Korotaeva et al., 2011).
Crystal Structure and Spectroscopic Analysis
- Crystal Structure Analysis : Studies on the crystal structure, infrared spectrum, and thermal stability of 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid sodium salt provide insights into its physical properties, relevant for materials science and crystallography (Kula et al., 2007).
Novel Compounds and Derivatives
- Synthesis of Derivatives : Research into the synthesis of various derivatives of 3-(4-methoxyphenyl)propanoates, including amyl 4-hydroxy-3-methoxycinnamate, offers avenues for developing new chemical entities with potential applications in pharmaceuticals and organic chemistry (Xin-jie, 2012).
Propriétés
Formule moléculaire |
C10H11O4- |
|---|---|
Poids moléculaire |
195.19 g/mol |
Nom IUPAC |
3-(4-hydroxy-3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C10H12O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13)/p-1 |
Clé InChI |
BOLQJTPHPSDZHR-UHFFFAOYSA-M |
SMILES |
COC1=C(C=CC(=C1)CCC(=O)[O-])O |
SMILES canonique |
COC1=C(C=CC(=C1)CCC(=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







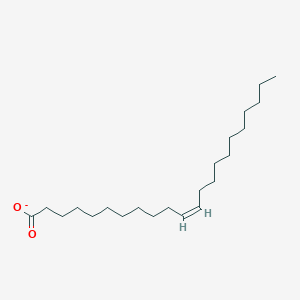
![(13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[1-(3-phenyloxiran-2-yl)ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B1240208.png)
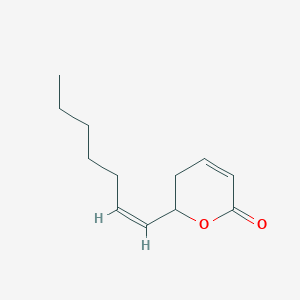
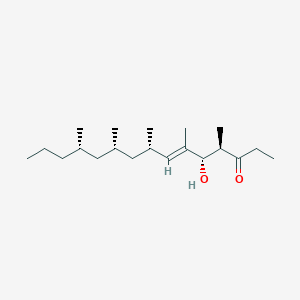
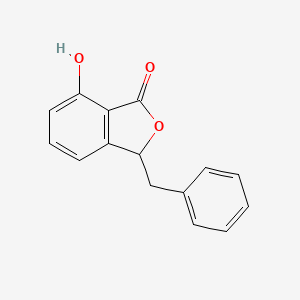
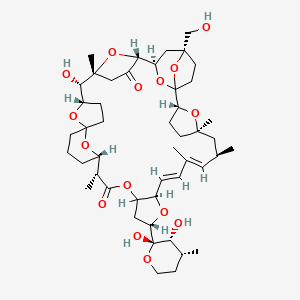
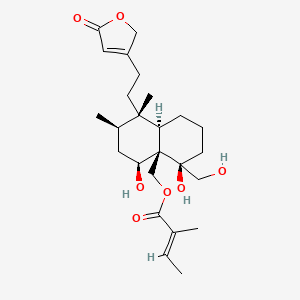
![1-acetyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1240216.png)
![(Z)-But-2-enedioic acid;2-[4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol](/img/structure/B1240218.png)
